4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
4-(Ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a methyl group at position 6 and a phenyl ring linked via an amide bond. This compound belongs to a broader class of benzothiazole-containing benzamides, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including antitumor, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-ethylsulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGLXWISRBQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Bromo and chloro substituents () introduce steric bulk, which could affect binding to biological targets.
- Synthetic Flexibility : Compounds like those in demonstrate the feasibility of incorporating heterocyclic systems (e.g., azepanylsulfonyl) to modulate target selectivity.
Pharmacological and Biochemical Comparisons
- Antioxidant Potential: Unlike selenoyl-substituted benzamides (e.g., ), sulfur-based substituents (e.g., ethylsulfanyl) may exhibit weaker radical-scavenging activity due to reduced redox activity.
Biological Activity
4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound classified as a benzothiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring an ethylsulfanyl group and a benzamide moiety, enhances its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
| Molecular Formula | CHNS |
| Molecular Weight | 406.56 g/mol |
This compound's structural features contribute to its lipophilicity and potential for cellular penetration, which are critical for its biological activity.
The mechanism of action of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific enzymes and receptors. The benzothiazole moiety is known to interact with aromatic residues in the active sites of enzymes, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound's ability to penetrate cell membranes and reach intracellular targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, suggesting potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models.
Case Studies
A notable study investigated the effects of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide on zebrafish embryos, assessing both toxicity and biological activity. The results indicated a low toxicity profile while demonstrating significant bioactivity against specific inflammatory markers (source: MDPI) .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. For instance:
| Modification | Biological Activity |
|---|---|
| Removal of the ethylsulfanyl group | Decreased lipophilicity and activity |
| Alteration of the benzothiazole moiety | Varied effects on enzyme inhibition |
| Substitution on the phenyl ring | Enhanced or reduced receptor interactions |
These findings highlight the importance of specific functional groups in determining the pharmacological profile of the compound.
Comparative Analysis with Similar Compounds
Comparative studies with related compounds have provided insights into the unique properties of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(methylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | Similar structure but different sulfur substitution | Varied antimicrobial activity |
| N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | Lacks ethylsulfanyl group | Focused on benzamide activity |
These comparisons underscore the significance of structural modifications in enhancing or diminishing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
